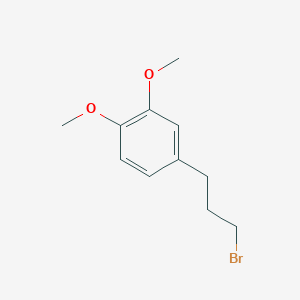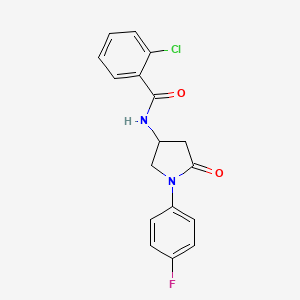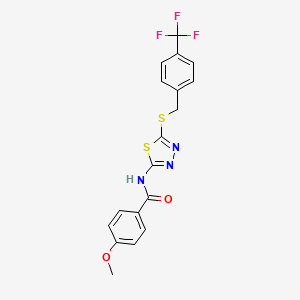
4-methoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a member of the thiadiazole family, which is known for its diverse biological activities. In
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Novel Compounds : Research has demonstrated the synthesis of novel thiadiazole derivatives, highlighting the versatility of these compounds in creating new molecules with potential biological or industrial applications. For example, one study focused on the synthesis of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, evaluating their nematocidal activities against specific nematodes. This indicates the compound's relevance in developing agricultural or medicinal agents (Liu et al., 2022).
Antifungal and Anticancer Agents : Some thiadiazole derivatives have been studied for their antifungal and anticancer properties. These compounds could serve as starting points for the development of new therapeutic agents targeting various diseases. Research in this area underscores the compound's potential in drug discovery and the development of treatments for fungal infections and cancer (Narayana et al., 2004).
Antihyperglycemic Agents : Thiadiazole derivatives have also been identified as structurally new antihyperglycemic agents, offering potential pathways for treating diabetes mellitus. This highlights the compound's potential application in developing new treatments for metabolic disorders (Nomura et al., 1999).
Photodynamic Therapy for Cancer Treatment : The study of zinc phthalocyanine derivatives substituted with thiadiazole groups has shown potential for photodynamic therapy applications, particularly in treating cancer. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yields, essential for effective Type II photodynamic therapy (Pişkin et al., 2020).
Corrosion Inhibition : Benzothiazole and thiadiazole derivatives have been studied for their effectiveness as corrosion inhibitors, indicating the compound's potential industrial applications in protecting metals against corrosion. This research suggests applications beyond biology and medicine, extending to materials science and engineering (Hu et al., 2016).
properties
IUPAC Name |
4-methoxy-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2S2/c1-26-14-8-4-12(5-9-14)15(25)22-16-23-24-17(28-16)27-10-11-2-6-13(7-3-11)18(19,20)21/h2-9H,10H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHROGCMWXQJOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

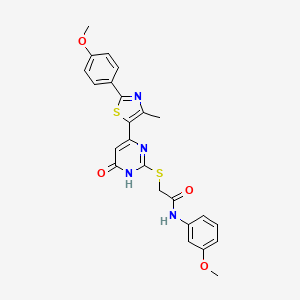

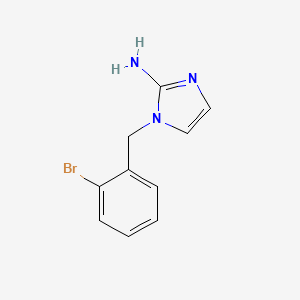
![N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinesulfonamide](/img/structure/B2832404.png)

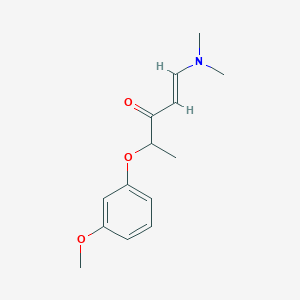
![1-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone](/img/structure/B2832408.png)


![N-[2-(4-chlorophenyl)ethyl]-3-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide](/img/structure/B2832412.png)
![6-(Benzylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2832414.png)
![N-(3,4-dimethylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2832418.png)
